molecular formula C16H22BrNO4 B13135135 (S)-4-bromo-2-tert-butoxycarbonylamino-butyric acid benzyl ester

(S)-4-bromo-2-tert-butoxycarbonylamino-butyric acid benzyl ester

Cat. No.: B13135135
M. Wt: 372.25 g/mol
InChI Key: DSCCTRCWUPSJIV-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate is a chiral compound that plays a significant role in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The compound features a benzyl group, a bromine atom, and a tert-butoxycarbonyl-protected amino group, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral amino acid derivative.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Bromination: The protected amino acid derivative is then brominated using a brominating agent like N-bromosuccinimide.

    Esterification: The final step involves esterification with benzyl alcohol under acidic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

    Ester Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

    Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane is typically used.

    Ester Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous ethanol is commonly employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Deprotection Reactions: The major product is the free amine.

    Ester Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

(S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the preparation of peptide-based inhibitors and other biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate depends on its specific application. In general, the compound acts as a building block in organic synthesis, where it undergoes various chemical transformations to yield the desired products. The molecular targets and pathways involved are specific to the final product being synthesized.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl4-chloro-2-((tert-butoxycarbonyl)amino)butanoate
  • (S)-Benzyl4-iodo-2-((tert-butoxycarbonyl)amino)butanoate
  • (S)-Benzyl4-fluoro-2-((tert-butoxycarbonyl)amino)butanoate

Uniqueness

(S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate is unique due to the presence of the bromine atom, which offers distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is more reactive in substitution reactions, making it a valuable intermediate in the synthesis of various complex molecules.

Properties

Molecular Formula

C16H22BrNO4

Molecular Weight

372.25 g/mol

IUPAC Name

benzyl (2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(9-10-17)14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1

InChI Key

DSCCTRCWUPSJIV-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCBr)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.